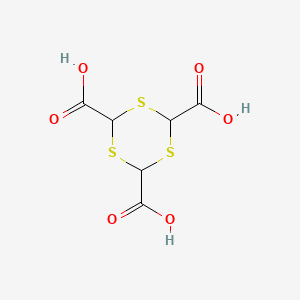
1,3,5-Trithiane-2,4,6-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trithiane-2,4,6-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6S3. It is known for its unique structure, which consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is a derivative of trithiane, a cyclic trimer of thioformaldehyde. The compound has a molecular weight of 270.303 g/mol and a density of 1.908 g/cm³ .
Méthodes De Préparation
The synthesis of 1,3,5-Trithiane-2,4,6-tricarboxylic acid typically involves the reaction of formaldehyde with hydrogen sulfide to form trithiane, which is then further reacted to introduce carboxylic acid groups.
Analyse Des Réactions Chimiques
1,3,5-Trithiane-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,3,5-Trithiane-2,4,6-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,5-Trithiane-2,4,6-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
1,3,5-Trithiane-2,4,6-tricarboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,3,5-Trithiane: The parent compound, which lacks the carboxylic acid groups.
2,4,6-Tricarboxy-1,3,5-trithiane: Another derivative with different substitution patterns.
1,3,5-Trithiane-2-carboxamide:
Propriétés
Numéro CAS |
68928-51-8 |
|---|---|
Formule moléculaire |
C6H6O6S3 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1,3,5-trithiane-2,4,6-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6S3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h4-6H,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
VZFJMKRFMNCZSK-UHFFFAOYSA-N |
SMILES canonique |
C1(SC(SC(S1)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


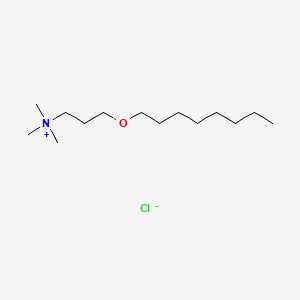






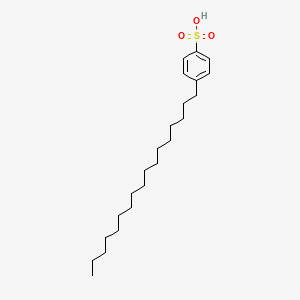
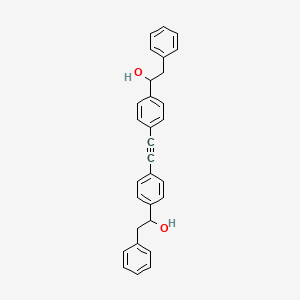
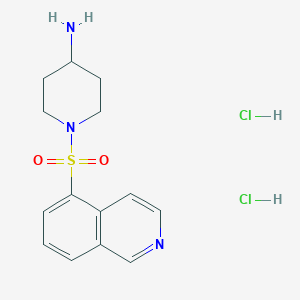

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)

